Cas no 1806500-85-5 (3-Methyl-4-propionylmandelic acid)

3-Methyl-4-propionylmandelic acid is a specialized organic compound characterized by its mandelic acid backbone substituted with a methyl group at the 3-position and a propionyl group at the 4-position. This structural configuration imparts unique reactivity and functional properties, making it valuable in synthetic chemistry and pharmaceutical intermediates. Its distinct substitution pattern enhances its utility in stereoselective synthesis and as a precursor for bioactive molecules. The compound’s stability and well-defined chemical behavior facilitate precise modifications in complex organic transformations. It is particularly relevant in the development of chiral compounds and fine chemicals, where controlled functionalization is critical. Suitable for research and industrial applications requiring high-purity intermediates.
3-Methyl-4-propionylmandelic acid structure
1806500-85-5 structure
Product Name:3-Methyl-4-propionylmandelic acid
CAS No:1806500-85-5
MF:C12H14O4
MW:222.237164020538
CID:4939365
Update Time:2025-05-22

3-Methyl-4-propionylmandelic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-4-propionylmandelic acid
    • Inchi: 1S/C12H14O4/c1-3-10(13)9-5-4-8(6-7(9)2)11(14)12(15)16/h4-6,11,14H,3H2,1-2H3,(H,15,16)
    • InChI Key: FIHAAMQQPYAULM-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1C=CC(C(CC)=O)=C(C)C=1

Computed Properties

  • Exact Mass: 222.08920892 g/mol
  • Monoisotopic Mass: 222.08920892 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 222.24
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.6

3-Methyl-4-propionylmandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015027701-250mg
3-Methyl-4-propionylmandelic acid
1806500-85-5 97%
250mg
489.60 USD 2021-06-17
Alichem
A015027701-500mg
3-Methyl-4-propionylmandelic acid
1806500-85-5 97%
500mg
847.60 USD 2021-06-17
Alichem
A015027701-1g
3-Methyl-4-propionylmandelic acid
1806500-85-5 97%
1g
1,445.30 USD 2021-06-17

Additional information on 3-Methyl-4-propionylmandelic acid

Comprehensive Overview of 3-Methyl-4-propionylmandelic acid (CAS No. 1806500-85-5): Properties, Applications, and Research Insights

3-Methyl-4-propionylmandelic acid (CAS No. 1806500-85-5) is a specialized organic compound garnering attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This mandelic acid derivative is characterized by the presence of a methyl group and a propionyl moiety, which influence its reactivity and solubility. Researchers are increasingly exploring its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of chiral building blocks for drug discovery.

The compound's molecular formula and structural configuration make it a subject of interest in asymmetric synthesis and enantioselective catalysis. Recent studies highlight its utility in designing small-molecule inhibitors targeting enzymatic pathways, aligning with the growing demand for precision medicine solutions. Its carboxylic acid functionality further enables conjugation with other pharmacophores, enhancing its versatility in medicinal chemistry applications.

From an industrial perspective, 3-Methyl-4-propionylmandelic acid is often discussed in forums focusing on high-value chemical intermediates. Its synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and stereocontrolled reduction, which are frequently searched topics among synthetic chemists. The compound's crystalline properties and melting point data are critical for process optimization, a recurring theme in patent literature and process chemistry discussions.

Environmental and green chemistry considerations are also shaping research around this compound. Innovations in solvent-free synthesis and catalytic methods aim to reduce the ecological footprint of its production. These advancements resonate with the broader trend toward sustainable chemical manufacturing, a hot topic in both academic and industrial settings.

Analytical challenges associated with 3-Methyl-4-propionylmandelic acid, such as HPLC method development and chiral purity analysis, are frequently addressed in scientific literature. The compound's UV absorption characteristics and chromatographic behavior make it a case study for analytical method validation—a key concern for quality control laboratories.

In the context of intellectual property, CAS No. 1806500-85-5 appears in several patents related to neuroprotective agents and metabolic modulators. This aligns with current interest in CNS-targeted therapeutics, as evidenced by rising search volumes for terms like "blood-brain barrier permeable compounds" and "neuroinflammation inhibitors".

The compound's structure-activity relationship (SAR) profile continues to be refined through computational modeling techniques, including molecular docking and QSAR studies. Such approaches address the pharmaceutical industry's need for rational drug design strategies, particularly for GPCR-targeted compounds—another trending search topic.

As regulatory standards evolve, documentation of 3-Methyl-4-propionylmandelic acid's stability under various pH conditions and thermal degradation patterns has become essential. These parameters are crucial for formulators developing solid dosage forms, reflecting the intersection of preformulation science and material characterization.

Emerging applications in agrochemical research suggest potential uses as a template for plant growth regulators, connecting to sustainable agriculture trends. Meanwhile, its metal-chelating properties spark interest in coordination chemistry circles, particularly for designing ligands in catalytic systems.

The scientific community continues to investigate scale-up challenges for this compound, with particular focus on yield optimization and purification techniques. These practical considerations dominate discussions in process development forums, where professionals exchange insights about continuous flow chemistry adaptations.

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